Product packaging for Boron trifluoride(Cat. No.:CAS No. 15875-25-9)

Boron trifluoride

Cat. No.: B092126
CAS No.: 15875-25-9
M. Wt: 67.81 g/mol
InChI Key: WTEOIRVLGSZEPR-UHFFFAOYSA-N
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Description

Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing.
This compound is a boron fluoride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BF3 B092126 Boron trifluoride CAS No. 15875-25-9

Properties

IUPAC Name

trifluoroborane
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InChI

InChI=1S/BF3/c2-1(3)4
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InChI Key

WTEOIRVLGSZEPR-UHFFFAOYSA-N
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Canonical SMILES

B(F)(F)F
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Molecular Formula

BF3
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DSSTOX Substance ID

DTXSID7041677
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Molecular Weight

67.81 g/mol
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Physical Description

Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Gas or Vapor, Colorless gas with a pungent, suffocating odor; Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas; [NIOSH] Vapor density = 2.34 (heavier than air); [Burke, p. 100], COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR., Colorless gas with a pungent, suffocating odor., Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.]
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Boiling Point

-148 °F at 760 mmHg (NIOSH, 2023), -99.9 °C, -100 °C, -148 °F
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Solubility

106 % (in cold H2O) (NIOSH, 2023), Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids, Soluble in cold water, hydrolyzes in hot water, Soluble in concentrated sulfuric acid and most organic solvents, Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide, Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds, Solubility in water: reaction, 106% (in cold H2O)
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Density

1.6 (EPA, 1998) - Denser than water; will sink, 1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP), Density: 2.772 g/L, 1.6, 2.38(relative gas density)
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Vapor Density

2.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.4, 2.38
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Vapor Pressure

760 mmHg at -149.26 °F Liquid (EPA, 1998), Vapor pressure: 1 Pa at -173.9 °C (solid); 10 Pa at -166.0 °C (solid); 100 Pa at -156.0 °C (solid); 1 kPa at -143.0 °C (solid); 10 kPa at -125.9 °C; 100 kPa at -101.1 °C, 4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C), >50 atm
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Impurities

Common impurities in BF3 include air, silicon tetrafluoride, and sulfur dioxide., 1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen.
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Color/Form

Colorless gas

CAS No.

7637-07-2, 20654-88-0
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Melting Point

-196.1 °F (EPA, 1998), -126.8 °C, -127 °C, -196 °F
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Record name BORON TRIFLUORIDE
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Significance of Boron Trifluoride in Chemical Sciences

Boron trifluoride's prominence in the chemical sciences stems primarily from its potent Lewis acidity. fiveable.mecatalysis.blog The boron atom in BF₃ possesses an incomplete octet of electrons, making it a strong electron-pair acceptor. fiveable.meyoutube.com This fundamental property underpins its widespread use as a catalyst in a vast array of organic reactions. wikipedia.orgbusinesswire.com

In the realm of organic synthesis, BF₃ is a versatile catalyst for numerous transformations, including:

Polymerization Reactions: It initiates the polymerization of unsaturated compounds like polyethers and isobutylene (B52900) to produce valuable materials such as butyl rubber. wikipedia.orgheyigasglobal.com

Friedel-Crafts Reactions: BF₃ serves as a catalyst for Friedel-Crafts alkylation and acylation, facilitating the formation of carbon-carbon bonds on aromatic rings. heyigasglobal.comfiveable.me

Esterification and Condensation Reactions: It effectively catalyzes the formation of esters from carboxylic acids and alcohols, as well as various condensation reactions. youtube.comwikipedia.orgmedcraveonline.com

Rearrangement and Isomerization Reactions: Its ability to stabilize carbocationic intermediates makes it useful in promoting molecular rearrangements and isomerizations. wikipedia.orgborates.today

Beyond organic synthesis, this compound and its derivatives are crucial in other areas of chemical science. In materials science, it is used as a p-type dopant in ion implantation for manufacturing silicon-based semiconductors. wikipedia.orgamericanelements.com Furthermore, its complexes, such as this compound etherate (BF₃·O(Et)₂), provide a more manageable and commercially available liquid source of BF₃ for laboratory use. wikipedia.orgheyigasglobal.comheyigasglobal.com The formation of stable tetrafluoroborate (B81430) anions ([BF₄]⁻) from BF₃ is also significant, as these are often employed as non-coordinating anions in inorganic and organometallic chemistry. wikipedia.org

The global market for this compound reflects its industrial importance, with projections indicating significant growth driven by its use in the petrochemical, pharmaceutical, and chemical manufacturing sectors. businesswire.comglobenewswire.com

Table 1: Key Properties of this compound

Property Value
Chemical Formula BF₃
Molar Mass 67.82 g/mol
Appearance Colorless gas
Melting Point -126.8 °C
Boiling Point -100.3 °C
Geometry Trigonal planar

Data sourced from PubChem and other chemical databases. nih.govqsstudy.com

Evolution of Boron Trifluoride Research: Historical Context and Milestones

The journey of boron trifluoride research began in the early 19th century and has been marked by several key discoveries that have expanded its application and understanding.

Table 2: Historical Milestones in this compound Research

Year Milestone Significance
1808 Discovery by Joseph Louis Gay-Lussac and Louis Jacques Thénard. wikipedia.orgqsstudy.com Initial synthesis while attempting to isolate "fluoric acid." The resulting gas was named "fluoboric gas." wikipedia.orgqsstudy.com
Early 20th Century Recognition of Lewis Acidity Gilbert N. Lewis's theory of acids and bases provided the theoretical framework for understanding BF₃'s reactivity as an electron-pair acceptor.
Mid-20th Century Development of this compound Etherate The synthesis and commercialization of BF₃·O(Et)₂ made the highly reactive gas much safer and more convenient to handle in laboratory settings, spurring its widespread use in organic synthesis. wikipedia.orgheyigasglobal.com
Mid to Late 20th Century Application in Industrial Catalysis Widespread adoption of BF₃ as a catalyst in large-scale industrial processes such as polymerization and alkylation for the production of fuels and plastics. businesswire.comborates.todayglobenewswire.com

| Late 20th Century to Present | Use in Advanced Materials and Fine Chemicals | Application in the electronics industry for ion implantation and as a catalyst in the synthesis of complex pharmaceuticals and specialty chemicals. wikipedia.orgamericanelements.comfuturemarketinsights.com |

The initial discovery by Gay-Lussac and Thénard was a result of their experiments combining calcium fluoride (B91410) with vitrified boric acid. wikipedia.org They noted that the resulting vapors did not etch glass, a property that distinguished it from hydrofluoric acid. wikipedia.org However, it was the later development of Lewis acid theory that truly unlocked the potential of this compound in the eyes of chemists.

The creation of this compound etherate was a practical milestone that significantly accelerated research into its synthetic applications. heyigasglobal.comresearchgate.net This stable liquid complex allowed for more controlled and safer experimentation compared to the gaseous form. heyigasglobal.com Consequently, the mid-20th century saw a surge in publications detailing the use of BF₃ in a plethora of organic reactions. This period also marked its establishment as a crucial catalyst in the burgeoning petrochemical and polymer industries. businesswire.comborates.today

Scope and Future Directions in Boron Trifluoride Research

Quantum Chemical Characterization of this compound

Quantum chemical methods are pivotal in understanding the fundamental properties of this compound at the atomic and molecular levels.

Molecular Orbital Theory and Electron Density Analysis

Molecular orbital (MO) theory describes the bonding in this compound, which has a trigonal planar geometry. While often described as "electron-deficient," this view is nuanced by the concept of π-bonding. A simplified explanation involves the overlap of the p-orbital on the boron atom with the p-orbitals of the three fluorine atoms. This interaction leads to the formation of a π-system that delocalizes electron density from the fluorine atoms to the boron atom, partially alleviating its electron deficiency. wikipedia.orgtutorchase.com This back-bonding is believed to contribute to the shorter-than-expected B-F bond length (1.30 Å). wikipedia.org

The interaction between the highest occupied molecular orbital (HOMO) of a donor molecule and the lowest unoccupied molecular orbital (LUMO) of this compound is a key aspect of its reactivity. researchgate.net In the case of the BF₃-NH₃ adduct, the primary donation occurs from the HOMO of ammonia (B1221849) to the LUMO of this compound. researchgate.net Simultaneously, there is a "back-donation" from the HOMO of the acceptor (BF₃) to the LUMO of the donor (NH₃). researchgate.net

Ab Initio Calculations of this compound Complexes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been extensively used to study the complexes of this compound with various Lewis bases. These calculations provide detailed information about the structures, interaction energies, and vibrational spectra of these complexes.

Studies on complexes of this compound with formyl compounds (HCOX, where X = H, CH₃, NH₂, OH, F) using Møller-Plesset perturbation theory (MP2) have revealed the nature of the interactions and the resulting structural and spectroscopic changes. scielo.org.zaajol.info Similarly, the complexation enthalpies of BF₃ with bases like dimethyl ether, trimethylamine (B31210), and tetrahydrofuran (B95107) have been calculated using methods such as Hartree-Fock (HF), MP2, and Complete Basis Set (CBS-QB3), with the CBS-QB3 method showing the best agreement with experimental data. kirj.ee

A comparative study of the complexation of BF₃ and BCl₃ with ammonia (NH₃) at the MP2 level showed that the formation of H₃N·BCl₃ is energetically more favorable than H₃N·BF₃. diva-portal.org This finding aligns with the experimental trend of increasing Lewis acidity down the boron trihalide group. diva-portal.org Calculations also indicate that the boron atom in BF₃ is significantly more positive than in BCl₃. diva-portal.org

The interaction of this compound with dinitrogen (N₂) has also been investigated. Ab initio calculations confirmed the stability of both 1:1 (BF₃·N₂) and 1:2 (N₂·BF₃·N₂) complexes, with the N₂ molecule(s) positioned along the C₃ axis of the BF₃ molecule. acs.org

Table 1: Calculated Interaction Energies and Structural Parameters for Selected this compound Complexes

Complex Calculation Method Interaction Energy (kJ/mol) B-N/B-O Bond Length (Å)
H₃N·BF₃ MP2 - -
H₃N·BCl₃ MP2 Favored by 4.27 kcal/mol over H₃N·BF₃ -
BF₃·N₂ MP/6-31+G* - -
N₂·BF₃·N₂ MP/6-31+G* - -
BF₃ with various Lewis bases CBS-QB3 - -
BF₃ with formyl compounds MP2/aug-cc-pVTZ - -

Density Functional Theory (DFT) Applications in this compound Systems

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and reactivity of molecules, including this compound systems. wikipedia.orgfrontiersin.org DFT offers a good balance between computational cost and accuracy, making it suitable for investigating complex chemical processes.

One of the key applications of DFT in the context of this compound is in understanding the formation of donor-acceptor complexes. For instance, the formation of the F₃B–NH₃ adduct has been studied using DFT, revealing that prior to the chemical reaction, the planar BF₃ molecule reorganizes into a pyramidal shape. mdpi.com This structural change makes the this compound more acidic and the ammonia more basic, facilitating the reaction. mdpi.com The reaction itself is consistent with the chemical potential equalization principle, where charge flows from the system with higher chemical potential (the donor, NH₃) to the one with lower chemical potential (the acceptor, BF₃) until their chemical potentials are equal. researchgate.netmdpi.com

DFT calculations have also been employed to investigate reaction mechanisms involving this compound. A study on the BF₃-catalyzed rearrangement of an epoxide to an aldehyde used the B3LYP/6-31G* level of theory to map the potential energy surface. acs.org The results supported a two-step mechanism involving the ring-opening of the epoxide to form a carbocation intermediate, followed by a hydride shift. acs.org Furthermore, DFT has been used to study the hydrolysis of BF₃, suggesting the formation of products such as hydrofluoric acid, boric acid, and fluoroboric acid. researchgate.net

Spectroscopic Investigations and Computational Validation

Spectroscopic techniques, in conjunction with computational methods, are powerful tools for elucidating the structure and bonding in this compound and its derivatives.

Infrared Spectroscopic Studies of this compound and Adducts

Infrared (IR) spectroscopy is a valuable technique for studying the vibrational modes of molecules. In the case of this compound adducts, the formation of a coordinate bond leads to characteristic shifts in the vibrational frequencies of both the BF₃ and the donor molecule.

For example, in the weakly bonded BF₃·N₂ complex, small red shifts (a decrease in frequency) are observed for the antisymmetric BF₃ stretching and out-of-plane bending modes. acs.org In contrast, the much more strongly bonded BF₃·NH₃ complex exhibits a very large red shift in the antisymmetric BF₃ stretching mode. acs.org These spectral shifts provide a qualitative measure of the strength of the donor-acceptor interaction.

Matrix isolation IR spectroscopy, where molecules are trapped in an inert gas matrix at low temperatures, has been used to study a variety of BF₃ complexes, including those with carbon monoxide, sulfur dioxide, ammonia, and dimethyl ether. acs.org Ab initio calculations are often performed in parallel with these experiments to aid in the assignment of the observed vibrational bands and to predict the structures of the complexes. researchgate.netjournals.co.za For instance, studies on the BF₃ adduct with sulfur dioxide combined experimental IR spectra with ab initio calculations to determine the preferred structure of the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. libretexts.org For boron-containing compounds, ¹¹B NMR is particularly informative. researchgate.netillinois.edu

NMR has been used to study donor-acceptor complexes of this compound with various molecules, providing information on their stoichiometry, structure, and relative stabilities in solution. mcmaster.ca For example, the ¹⁹F NMR spectra of adducts of selenium tetrafluoride with this compound have been used, in conjunction with other techniques, to infer an ionic structure (SeF₃⁺BF₄⁻) in the solid state, with strong fluorine bridging. cdnsciencepub.com Similarly, studies on the adducts of sulfur tetrafluoride with BF₃ have used ¹⁹F NMR in hydrogen fluoride (B91410) solution to demonstrate the complete ionization of the adducts to SF₃⁺ and BF₄⁻. cdnsciencepub.com

Computational methods, particularly DFT, are increasingly being used to predict NMR chemical shifts. researchgate.net By calculating the isotropic shielding constants and applying a linear regression against experimental chemical shifts, a computational protocol can be developed for the accurate prediction of ¹¹B NMR chemical shifts. researchgate.net This approach has been successfully applied to a range of boron-containing molecules, aiding in their structural elucidation. researchgate.netpurdue.edu

Correlation of Spectroscopic Data with Computational Predictions

Computational chemistry provides a powerful lens for interpreting and predicting the spectroscopic properties of this compound and its complexes. Ab initio calculations, particularly at the second-order Møller-Plesset perturbation theory (MP2) level, have been extensively used to predict vibrational frequencies and compare them with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and microwave spectroscopy.

For the this compound-carbon monoxide (BF₃·CO) complex, theoretical calculations predict small, negative wavenumber shifts for the BF₃ fragment's vibrational modes upon complexation. journals.co.za These shifts, however, are often too small to definitively determine the complex's structure, as computational errors can be of a similar magnitude. journals.co.za A more significant and experimentally detectable difference is predicted for the CO stretching frequency, which allows for a clearer assignment of the complex's structure. journals.co.za

In studies of the BF₃·N₂ complex, ab initio calculations have been used to predict harmonic frequencies and infrared intensities for the monomer and its 1:1 and 1:2 complexes with dinitrogen. acs.org These computational predictions align with the complex structures observed in the infrared spectra of BF₃ dissolved in liquid argon/nitrogen mixtures, where the ν₃ band of BF₃ resolves into a triplet corresponding to the uncomplexed molecule and its two complexed forms. acs.org

For the BF₃·H₂O complex, a comparison between spectra computed using large basis sets and experimental spectra from cryogenic matrices (nitrogen, argon, and neon) shows reasonable agreement. core.ac.uk The shifts in the monomer's vibrational modes upon complexation serve as a key indicator of the interaction strength. core.ac.uk Theoretical calculations consistently show that the two antisymmetric BF₃ stretching modes experience the largest perturbations when the complex is formed. core.ac.uk

The table below presents a comparison of experimental and calculated wavenumber shifts (Δν = ν(complex) - ν(monomer)) for the BF₃·H₂O complex, demonstrating the correlation between observed data and theoretical predictions.

Vibrational ModeSymmetryExperimental Δν (cm⁻¹) in N₂ Matrix core.ac.ukCalculated Δν (cm⁻¹) core.ac.uk
BF₃ Antisymmetric Stretcha'-77.9-97.1
BF₃ Antisymmetric Stretcha''-39.7-66.5
BF₃ Symmetric Stretcha'-20.9-22.3
H₂O Antisymmetric Stretcha'-104.9-107.0
H₂O Symmetric Stretcha'-90.8-90.5
H₂O Benda'29.230.0

Energetic and Structural Reorganization Studies

The interaction of this compound with Lewis bases induces significant changes in its geometry and energy, which have been extensively studied through computational methods.

In its ground state, the BF₃ molecule possesses a planar trigonal (D₃h) geometry. niscpr.res.in However, upon interaction with an electron donor, it undergoes a structural reorganization from this planar form to a pyramidal (C₃v) shape. niscpr.res.inmdpi.com This change is a necessary prerequisite for the formation of a dative bond with a Lewis base. niscpr.res.inresearchgate.net The energy required for this distortion is known as the reorganization or pyramidalization energy. researchgate.netunlp.edu.ar

This reorganization has a high activation barrier, which is attributed to the elimination of the partial double bond character of the B-F bonds and their subsequent weakening as the molecule pyramidalizes. niscpr.res.inresearchgate.net During this process, the B-F bond has been computed to stretch by approximately 0.023 Å. niscpr.res.inresearchgate.net The rigidity of the BF₃ structure leads to a high planar-to-pyramidal reorganization energy. kent.ac.uk For the F₃B-NH₃ adduct, the pyramidalization energy is significant, calculated to be in the order of BF₃ ≈ BCl₃ > BBr₃ > BI₃ for the series of boron trihalides. researchgate.netunlp.edu.ar

To understand the energetics of the planar-to-pyramidal reorganization, the total molecular energy at various conformations can be decomposed into one- and two-center components using energy partitioning methods. niscpr.res.inresearchgate.net This analysis provides a detailed picture of the forces at play during the structural deformation.

The two-center energy components correspond to the energies of individual chemical bonds (e.g., B-F) and non-bonded interactions. Studies have shown a clear correlation between the weakening of the B-F bond and the variation in the percentage of s-character of the hybrid orbitals on the boron and fluorine atoms as the molecule deforms. niscpr.res.inresearchgate.net As BF₃ transitions from a planar to a pyramidal structure, the partial double bond character between the boron and fluorine atoms is eliminated. niscpr.res.in This loss of π-bonding is a primary contributor to the high reorganization energy required for the geometric change and is directly linked to the weakening of the B-F bonds. niscpr.res.inresearchgate.net The energy of the newly formed bond with the Lewis base must be substantial to overcome this reorganization energy. mdpi.com

This compound is a classic Lewis acid that forms molecular complexes with a wide array of electron donors, including those with oxygen, nitrogen, and sulfur atoms. ajol.info The stability of these complexes is quantified by their complexation or interaction energy, which can be reliably predicted using quantum chemical calculations. kirj.ee

The formation of these adducts involves charge transfer from the highest occupied molecular orbital (HOMO) of the donor (Lewis base) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (BF₃). mdpi.com This charge transfer is a key component of the intermolecular interaction. acs.orgdiva-portal.org For example, in the BF₃·N₂ complex, a charge transfer of 0.0095e from N₂ to BF₃ is calculated. acs.org

Computational studies have determined complexation energies for numerous BF₃ adducts. The calculated interaction energy for the BF₃·N₂ complex, for instance, is -4.8(5) kJ mol⁻¹. acs.org The strength of the interaction varies significantly depending on the nature of the Lewis base. Ab initio studies on complexes between BF₃ and various oxygen and nitrogen bases reveal a wide range of interaction energies. ajol.info The table below summarizes computationally determined complexation energies for several BF₃ complexes, showcasing the diversity of these interactions.

ComplexComputational MethodComplexation Energy (kcal/mol)Reference
H₃N·BF₃MP2-27.41 diva-portal.org
BF₃·N₂MP2/6-31+G*-1.39 acs.org
BF₃·CO (C-bonded)MP2 (BSSE Corrected)-1.48 journals.co.za
BF₃·OC (O-bonded)MP2 (BSSE Corrected)-0.87 journals.co.za
BF₃·H₂OMP2/6-311++G(d,p)-10.3 core.ac.uk
BF₃·NH₂OH (N-bound)MP2/6-31G(d)-23.7 ajol.info
BF₃·NH₂OH (O-bound)MP2/6-31G(d)-10.8 ajol.info

Intrinsic Lewis Acidity of this compound

The Lewis acidity of this compound arises from the electron-deficient nature of the central boron atom, which possesses an empty p-orbital and can therefore accept a pair of electrons. quora.comquora.com This inherent acidity is a defining feature of its chemical behavior.

Contrary to expectations based on the high electronegativity of fluorine, this compound is the weakest Lewis acid among the boron trihalides (BF₃ < BCl₃ < BBr₃ < BI₃). acs.orgdoubtnut.com The anticipated trend, based on the inductive effect of the halogen atoms, would suggest that the highly electronegative fluorine atoms would make the boron in BF₃ the most electron-deficient and thus the strongest Lewis acid. doubtnut.com However, experimental evidence consistently shows the reverse order of acidity. researchgate.net For instance, the heat of formation for the reaction between trimethylamine and the boron trihalides becomes more negative from BF₃ to BBr₃, indicating a more stable adduct and stronger Lewis acidity for the heavier halides. researchgate.net

This unexpected trend has been a subject of considerable discussion and is primarily explained by the concept of π-back-donation. doubtnut.com

The primary factor governing the Lewis acidity of this compound is π-back-donation. doubtnut.comquora.com This involves the donation of a lone pair of electrons from the p-orbitals of the fluorine atoms into the empty p-orbital of the central boron atom. quora.com This interaction has a significant double-bond character to the B-F bond. acs.org The overlap between the 2p orbitals of boron and fluorine is particularly effective due to their similar size and energy. quora.com This back-donation partially alleviates the electron deficiency of the boron atom, thereby reducing its Lewis acidity. doubtnut.com

As we move down the halogen group from fluorine to iodine, the size of the p-orbitals of the halogens increases (3p for Cl, 4p for Br, 5p for I). quora.com The larger size of these orbitals leads to less effective overlap with the 2p orbital of boron. quora.com Consequently, the extent of back-bonding decreases, and the electron deficiency on the boron atom increases, resulting in a stronger Lewis acid. doubtnut.comquora.com

While back-donation is the dominant factor, steric effects also play a role, particularly when bulky Lewis bases are involved. quora.comlibretexts.org The formation of an adduct with a Lewis base requires a change in the geometry of the boron trihalide from trigonal planar to tetrahedral. libretexts.org While the smaller size of fluorine atoms in BF₃ would suggest less steric hindrance compared to the larger halogens, the primary influence on the acidity trend remains the electronic effect of back-donation. oregonstate.edu

Boron TrihalideLewis Acidity TrendPrimary Influencing Factor
BF₃WeakestStrong pπ-pπ back-donation
BCl₃IntermediateModerate pπ-pπ back-donation
BBr₃StrongerWeak pπ-pπ back-donation
BI₃StrongestNegligible pπ-pπ back-donation

Formation and Characterization of this compound Adducts

This compound readily forms stable adducts with a wide variety of Lewis bases, including those containing nitrogen, oxygen, and other donor atoms. cymitquimica.comajol.info These adducts are often crystalline solids or liquids and serve as convenient and less hazardous sources of BF₃ for chemical reactions. wikipedia.org

N-heterocyclic compounds are excellent Lewis bases and react with this compound to form stable adducts. chemrxiv.orgresearchgate.net For example, pyridine, quinoxaline, and phenazine (B1670421) react with BF₃ to form N-Heterocycle-BF₃ adducts. chemrxiv.orgresearchgate.net The synthesis of these adducts is often straightforward, involving the direct reaction of the N-heterocycle with this compound or a BF₃ source like this compound etherate.

The characterization of these adducts is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). ¹H, ¹¹B, and ¹⁹F NMR spectroscopy are particularly useful for confirming the formation of the adduct and elucidating its structure. chemrxiv.orgresearchgate.net X-ray crystallography can provide detailed information about the solid-state structure of these adducts, confirming the coordination of the nitrogen atom to the boron center. researchgate.net For instance, the crystalline structure of the reaction product of TMQ-(BF₃) with water has been determined, showing the formation of a BF₄⁻ counterion. chemrxiv.orgresearchgate.net

Some N-heterocyclic carbene (NHC) adducts of BF₃, which can be described as zwitterionic imidazolium (B1220033) trifluoroborates, have shown high resistance to hydrolysis. researchgate.netchemrxiv.org A complementary route to NHC-BF₃ adducts involves the reaction of silylimidazolium tetrafluoroborate (B81430) salts. nih.gov

N-Heterocyclic-BF₃ AdductAbbreviation
Pyridine-(BF₃)₂Py-(BF₃)₂
Quinoxaline-(BF₃)₂Q-(BF₃)₂
Phenazine-(BF₃)₂Ph-(BF₃)₂
Tetramethylquinoxaline-(BF₃)TMQ-(BF₃)
4,4'-Dipyridyl-(BF₃)₂Dipy-(BF₃)₂

This compound forms adducts with a wide array of oxygen and nitrogen bases. ajol.info Ammonia, for example, readily reacts with BF₃ to form the adduct H₃N-BF₃, where the nitrogen lone pair is donated to the boron atom. quora.com Similarly, ethers, such as diethyl ether, form adducts like BF₃·O(C₂H₅)₂, which is a commonly used liquid source of BF₃. wikipedia.orgwikipedia.org

The nature of the donor atom and its hybridization state influence the strength of the interaction. ajol.info For instance, bases with sp² hybridized oxygen or nitrogen atoms, like in formaldehyde (B43269) (H₂CO) and methanimine (B1209239) (CH₂NH), form medium to strong interactions with BF₃. ajol.infoscielo.org.za In contrast, sp hybridized atoms, as in carbon dioxide (O-bound) and nitrous oxide (N-bound), result in very weak interactions. ajol.info In molecules with multiple potential donor sites, such as ureas and amides, the site of coordination depends on the specific molecule. While early interpretations for some partially alkylated ureas suggested nitrogen as the donor, later studies on tetramethylurea provided evidence for oxygen being the donor atom. cdnsciencepub.com Similarly, in formamide, the oxygen-bound adduct is the more stable form. scielo.org.za

This compound and its adducts are susceptible to reaction with nucleophiles, most notably water. cymitquimica.comwikipedia.org The hydrolysis of BF₃ proceeds through the initial formation of an aquo adduct, H₂O-BF₃. wikipedia.org This adduct can then undergo further reaction.

The reaction of N-Heterocycle-BF₃ adducts with water has been studied, and it has been observed that in the presence of water or oxygen, the electrochemical profile of adducts like Q-(BF₃)₂ decays, indicating decomposition. chemrxiv.orgresearchgate.net This decomposition is accompanied by the formation of the tetrafluoroborate anion (BF₄⁻). chemrxiv.orgresearchgate.net A proposed mechanism for this transformation involves a series of steps where the initial BF₃-water adduct reacts further, ultimately leading to the formation of species like boric acid, hydrofluoric acid, and tetrafluoroboric acid. researchgate.netchemrxiv.org

The reactivity with water can be a challenge, but in some cases, the resulting products are stable. For example, certain N-heterocyclic carbene-BF₃ adducts show remarkable stability towards hydrolysis. researchgate.netchemrxiv.org The reactivity of BF₃ adducts with other nucleophiles is a cornerstone of their application in organic synthesis, where the BF₃ activates the Lewis base towards subsequent reactions. wikipedia.org

Computational Analysis of Adduct Geometries and Bond Energies

Computational chemistry provides powerful tools for elucidating the structures and energetics of adducts formed between this compound (BF₃) and various Lewis bases. Through methods like Density Functional Theory (DFT) and high-level ab initio calculations, researchers can accurately predict geometric parameters and bond dissociation energies, offering deep insights into the nature of the donor-acceptor interaction. acs.orgacs.orgkirj.ee

Theoretical studies have been conducted on a wide range of BF₃ adducts with oxygen, nitrogen, sulfur, and phosphorus bases. acs.orgkirj.ee These calculations determine key structural features, such as the B-N or B-O bond length in the formed adduct and the degree of pyramidalization at the boron center as it changes from a planar (sp²) to a tetrahedral (sp³) geometry upon complexation. acs.org For instance, molecular orbital (MO) calculations on the BF₃-(C₂H₅)₂O system revealed a B-O distance of 1.908 Å, confirming the formation of a true Lewis acid-base adduct. nasa.gov In contrast, calculations for the BF₃-(C₂F₅)₂O system showed no significant interaction, with a B-O distance of 5.182 Å, aligning with experimental observations. nasa.gov

Bond energies, or complexation enthalpies, are crucial for quantifying Lewis acidity. Computational methods such as G4 and CBS-QB3 have been employed to calculate these energies with high accuracy. kirj.eemdpi.com These calculations can predict trends in BF₃ affinities for different bases and can supplement or clarify experimental data that may be uncertain. kirj.eemdpi.comresearchgate.net For example, a study using the CBS-QB3 method yielded complexation enthalpy values that were in excellent agreement with experimental results for a series of Lewis bases. kirj.ee Analysis of these interactions often involves partitioning the interaction energy to understand the contributions from factors like electrostatic attraction, orbital interaction, and the energy required to distort the BF₃ molecule from its planar geometry. acs.org

Table 1: Computationally Determined Properties of this compound Adducts

Lewis BaseComputational MethodCalculated PropertyValue
Ammonia (NH₃)AM1B-N Distance1.696 Å
Diethyl ether ((C₂H₅)₂O)AM1B-O Distance1.908 Å
Bis(2,2,2-trifluoroethyl) ether ((CF₃CH₂)₂O)AM1B-O Distance2.007 Å
Dimethyl etherCBS-QB3Complexation Enthalpy-89.0 kJ/mol
Diethyl etherCBS-QB3Complexation Enthalpy-95.2 kJ/mol
TrimethylamineCBS-QB3Complexation Enthalpy-125.7 kJ/mol
TetrahydrofuranCBS-QB3Complexation Enthalpy-99.9 kJ/mol
Nitrogen (N₂)RHF/4-31GB-N Distance252.3 pm
Formamide (HCONH₂)MP2/aug-cc-pVTZInteraction Energy-64.1 kJ/mol

This table presents a selection of data from various computational studies to illustrate the types of parameters determined. kirj.eeacs.orgnasa.govscielo.org.za

Lewis Acid Catalysis Mechanisms Involving this compound

This compound is a versatile and widely used Lewis acid catalyst in organic synthesis. wikipedia.org Its catalytic activity stems from the electron-deficient nature of the boron atom, which readily accepts a pair of electrons from a Lewis base to activate substrates for a variety of chemical transformations. fiveable.me

Role of this compound as a Lewis Acid Activator

The primary role of this compound in catalysis is to function as a Lewis acid activator. catalysis.blogyorku.canih.gov It achieves this by coordinating to a Lewis basic site on a substrate, typically a heteroatom like oxygen or nitrogen. reddit.comstackexchange.com This coordination withdraws electron density from the substrate, thereby enhancing the electrophilicity of an adjacent atom and making it more susceptible to nucleophilic attack. fiveable.mereddit.com

A classic example is the activation of carbonyl compounds. heyigasglobal.com In reactions like Friedel-Crafts acylation, BF₃ coordinates to the carbonyl oxygen, which significantly increases the positive partial charge on the carbonyl carbon, activating it for attack by an aromatic ring. fiveable.meheyigasglobal.com Similarly, BF₃ is used to catalyze the cleavage and rearrangement of epoxides. medcraveonline.com Coordination of BF₃ to the epoxide oxygen polarizes the C-O bonds, facilitating ring-opening by a nucleophile or initiating a rearrangement. reddit.compsu.edu

This activation principle extends to other functional groups. In the BF₃-catalyzed [3+2] cycloaddition of propargylic alcohol, BF₃ initiates the reaction by promoting the dehydroxylation of the alcohol, which generates a highly reactive allenic carbocation species that serves as the electrophile. acs.org In other reactions, BF₃ has been shown to activate alcohols and carbamoyl (B1232498) fluorides, enabling transformations like C-F bond functionalization through a halide recycling mechanism. yorku.canih.govchemrxiv.org The ability of BF₃ to activate a wide range of substrates makes it a cornerstone catalyst for numerous synthetic reactions, including isomerizations, esterifications, and polymerizations. wikipedia.orgheyigasglobal.com

Coordination Model of Reaction Mechanisms in BF₃-Base Systems

The "Coordination Model of Reaction Mechanisms" provides a formal and systematic framework for analyzing complex reaction pathways, including those involving this compound and Lewis bases. cdnsciencepub.comcdnsciencepub.com This model describes reaction mechanisms by focusing on the discrete changes in the coordination numbers of individual atoms as bonds are formed and broken. cdnsciencepub.combac-lac.gc.ca The entire multi-step pathway is represented graphically, with reactants, intermediates, and products as vertices and coordination change operators as the connections. bac-lac.gc.ca

This model has been applied to analyze the reaction mechanisms of BF₃ with bases such as amines, dialkyl ethers, and pyridine. cdnsciencepub.comresearchgate.net The analysis begins by defining a minimum set of allowed coordination numbers for each element in the system (e.g., B(3), B(4); N(3), N(4); F(1), F(2)). cdnsciencepub.com Potential reaction pathways are then constructed. To test the validity of a proposed mechanism, the model is subjected to mathematical evaluation through kinetic simulations. cdnsciencepub.comresearchgate.net

In these simulations, elementary steps corresponding to bond formation (intermolecular) are often assigned diffusion-controlled rate constants, while steps involving bond cleavage (intramolecular) are calculated based on the associated bond enthalpies. cdnsciencepub.com By running these simulations, concentration versus time profiles for all species can be generated and compared with experimental data, such as those from NMR studies. cdnsciencepub.com This approach has been used to analyze fluorine exchange mechanisms in BF₃-base systems, which can proceed through different pathways depending on the reaction conditions, such as the presence of excess BF₃. cdnsciencepub.com The structures and relative energies of postulated intermediates along these pathways are often calculated using quantum chemical methods like GAUSSIAN86. cdnsciencepub.comresearchgate.net

Proton Transfer Facilitation in Catalytic Processes

Beyond simply activating substrates through electron withdrawal, this compound can play a more active role in catalytic cycles by facilitating proton transfer. This can occur through two primary mechanisms: increasing the acidity of a coordinated proton-bearing species or by direct participation of the BF₃-base adduct in the proton shuttle.

A clear example of the first mechanism is seen in computational studies of the BF₃-assisted Baeyer-Villiger reaction. nih.gov In the initial step, the complexation of BF₃ with hydrogen peroxide significantly increases the acidity of the attacking hydroxyl group, lowering the activation barrier for its addition to the carbonyl. nih.gov A similar effect is observed in the BF₃-catalyzed oxidation of alcohols, where BF₃ coordination to the alcohol's oxygen makes the hydroxyl proton more acidic, thereby accelerating the ligand exchange process. acs.org

The second mechanism involves the BF₃ adduct acting as a complete unit to mediate proton movement. In a novel catalytic HF shuttling process, the diethyl ether component of the commonly used BF₃·OEt₂ reagent was found to function as a weak Lewis base that mediates the proton transfer required for both defluorination and fluorination steps. chemrxiv.org DFT studies suggest that the diethyl ether abstracts a proton in an E2-like elimination of HF from a fluoroalkane. chemrxiv.org In the Baeyer-Villiger reaction, beyond increasing the initial acidity, the BF₃ catalyst is shown to take an active part in the subsequent proton-transfer process during the rate-determining rearrangement step. nih.gov This ability to actively facilitate proton transfer is a key feature of BF₃ catalysis that enables reaction pathways that would otherwise be energetically prohibitive.

Advanced Synthetic Methodologies and Catalytic Applications

Boron Trifluoride in Organic Synthesis: Catalytic Transformations

This compound (BF₃) is a highly effective and widely utilized Lewis acid in organic synthesis. wikipedia.orgquora.com Its utility stems from the electron-deficient nature of the boron atom, which allows it to accept a pair of electrons from Lewis bases, thereby activating a wide range of functional groups for subsequent reactions. quora.comquora.com It is frequently used as a catalyst in crucial carbon-carbon bond-forming reactions, including isomerizations, esterifications, and condensations. wikipedia.org For ease of handling, it is often employed as a complex with diethyl ether, known as this compound etherate (BF₃·OEt₂). wikipedia.org

The Friedel-Crafts reaction is a fundamental method for the alkylation and acylation of aromatic rings, and this compound serves as an important catalyst for these electrophilic aromatic substitution reactions.

Friedel-Crafts alkylation introduces an alkyl group onto an aromatic ring using an alkyl halide or alkene as the alkylating agent. rsc.org this compound's role as the catalyst is to generate the electrophile, a carbocation, which is then attacked by the electron-rich aromatic ring. rsc.orgacs.org

The mechanism can be outlined in three primary steps:

Carbocation Generation: The Lewis acid BF₃ interacts with the alkyl halide, facilitating the cleavage of the carbon-halogen bond to form a carbocation (R⁺) and a complex anion ([X-BF₃]⁻). rsc.orgreddit.com In the case of primary alkyl halides, a fully formed carbocation is less likely; instead, a highly polarized Lewis acid-base complex acts as the electrophile. rsc.org

Electrophilic Attack: The nucleophilic π-system of the aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex). reddit.com This step temporarily disrupts the ring's aromaticity. acs.org

Deprotonation: A proton is removed from the arenium ion by a weak base, typically the [X-BF₃]⁻ complex, which restores aromaticity to the ring and regenerates the BF₃ catalyst. rsc.org

A notable drawback of this reaction is that the alkylated product is often more reactive than the starting material, which can lead to multiple alkylations (polyalkylation). reddit.com Furthermore, the carbocation intermediate is susceptible to rearrangement to form a more stable carbocation, potentially leading to a mixture of products. acs.org

Friedel-Crafts acylation allows for the synthesis of aromatic ketones by introducing an acyl group (R-C=O) to an aromatic ring using an acyl chloride or acid anhydride. acs.orgacs.org This reaction is also catalyzed by this compound and offers advantages over alkylation.

The acylation mechanism proceeds as follows:

Acylium Ion Formation: this compound coordinates to the halogen of the acyl halide or a carbonyl oxygen of the anhydride. This interaction promotes the formation of a resonance-stabilized acylium ion (R-C≡O⁺), which serves as the electrophile. acs.org

Electrophilic Attack: The aromatic ring attacks the acylium ion, forming an arenium ion intermediate. acs.orgacs.org

Deprotonation and Complexation: A proton is removed to restore aromaticity. acs.org The resulting ketone product is a Lewis base and readily forms a complex with the BF₃ catalyst. acs.org

Due to this product-catalyst complexation, a stoichiometric amount of this compound is typically required for the reaction to proceed to completion. acs.org A subsequent hydrolysis step is needed to release the final ketone product. Unlike the acylium ion, the acyl group deactivates the aromatic ring towards further substitution, thus preventing polyacylation. rsc.orgacs.org

Table 1: Comparison of BF₃ Catalyzed Friedel-Crafts Reactions

Feature Alkylation Acylation
Electrophile Carbocation (R⁺) Acylium Ion (RCO⁺)
Catalyst Stoichiometry Catalytic Stoichiometric
Carbocation Rearrangement Common Does not occur
Polysubstitution Common Prevented by product deactivation

| Product | Alkylarene | Aryl Ketone |

This compound is instrumental in controlling the stereochemical outcome of various organic reactions, guiding the formation of specific stereoisomers.

This compound etherate is a potent catalyst for the regioselective ring-opening of strained heterocycles such as epoxides. umich.eduacs.orgnih.gov The reaction of 3,4-epoxyesters with alcohols in the presence of BF₃ results in the highly regioselective formation of 4-alkoxy-3-hydroxyesters. umich.edu The nucleophilic attack by the alcohol is directed predominantly to the C4 position of the epoxide, a selectivity that is influenced by steric factors at the reaction site. umich.edu

BF₃ also catalyzes the isomerization of epoxides to carbonyl compounds. umich.edu For instance, 3,4-epoxyesters can be rearranged into 1,4-dicarbonyl compounds in a non-hydroxylic solvent. umich.edu This Lewis acid-promoted transformation is also effective for the ring-opening of other strained systems, such as the conversion of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates into aroylmethylidene malonates via a zwitterionic intermediate. acs.org

This compound's ability to act as a Lewis acid allows it to influence the stereoselectivity of complex reactions by coordinating with reactants, thereby controlling the geometry of the transition state.

One significant application is in stereoselective glycosylation. acs.org The activation of glycosyl fluorides with a catalytic amount of BF₃·OEt₂ can lead to the formation of glycosidic bonds. acs.org The stereochemical outcome of the glycosylation is influenced by the nature of the reactants and the reaction conditions. Mechanistic studies suggest that BF₃, in concert with other species generated in situ, plays a key role in the catalytic cycle that activates the glycosyl donor for stereoselective attack by the acceptor. acs.org

BF₃ is also employed as a catalyst in Diels-Alder reactions to control stereoselectivity. rsc.org By coordinating to the dienophile, BF₃ lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and enhancing the selectivity for the endo or exo product. rsc.orgmdpi.comsmu.edu For example, in the reaction between 2,5-dimethylfuran (B142691) and acrolein, BF₃ was found to be the most exo-selective Lewis acid catalyst among those studied. acs.org

Furthermore, this compound promotes stereoselective aldol-type reactions and other cyclizations. acs.orgresearchgate.netacs.org By coordinating to a carbonyl group, BF₃ increases its electrophilicity and can lock the conformation of the transition state, leading to the preferential formation of one diastereomer. researchgate.net This principle is applied in the synthesis of complex cyclic and polycyclic systems where precise control over stereochemistry is essential. researchgate.netresearchgate.net

Table 2: Examples of Stereoselective Reactions Catalyzed by BF₃

Reaction Type Role of this compound Stereochemical Control
Glycosylation Activates glycosyl fluoride (B91410) donor Influences formation of α or β anomer
Diels-Alder Reaction Coordinates to dienophile, lowering LUMO energy Enhances selectivity for endo or exo adduct
Epoxide Ring Opening Activates epoxide ring for nucleophilic attack Directs nucleophile to a specific carbon (regioselectivity)

| Aldol-Type Reactions | Activates carbonyl electrophile and organizes transition state | Favors formation of specific diastereomers (syn/anti) |

Epoxide Cleavage and Ring-Opening Reactions

This compound (BF₃), particularly as its diethyl etherate complex (BF₃·OEt₂), is a widely utilized Lewis acid catalyst in organic synthesis for the cleavage and rearrangement of epoxides. sci-hub.semedcraveonline.com The exceptional Lewis acidity of BF₃, stemming from the electron-deficient nature of the boron atom, facilitates the ring-opening of the strained three-membered epoxide ring. sci-hub.se The process is initiated by the coordination of the Lewis acid to the oxygen atom of the epoxide, which polarizes the carbon-oxygen bonds and makes the carbon atoms more susceptible to nucleophilic attack. sci-hub.sestackexchange.com

The regioselectivity of the ring-opening can be influenced by the structure of the epoxide and the reaction conditions. The attack of the nucleophile generally occurs at one of the carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond. sci-hub.se In the context of BF₃-catalyzed reactions, the fluoride ion (F⁻) from the catalyst itself can act as a nucleophile, leading to the formation of fluorohydrins. sci-hub.seresearchgate.net

Mechanistic studies, including density functional theory (DFT) calculations, have explored the pathways for this transformation. One proposed mechanism is an Sₙ1-like pathway. sci-hub.seresearchgate.net However, an alternative mechanism has been suggested in which the breaking of the epoxide C-O bond is coupled with the transfer of a fluorine atom from the BF₃ complex to the carbon center. This concerted process occurs through a single transition state and results in the formation of a syn-fluorohydrin with retention of configuration. sci-hub.seresearchgate.net Lewis acid-catalyzed rearrangement of epoxides can also lead to the formation of carbonyl compounds, a reaction that has been extensively studied both synthetically and computationally. sci-hub.semedcraveonline.com

The versatility of this methodology is demonstrated in the synthesis of complex molecules and natural products. For instance, the BF₃·OEt₂-mediated rearrangement of epoxides has been a key step in the synthesis of the sesquiterpene cuprane. medcraveonline.com

Esterification and Ketal/Thioketal Formation

This compound etherate (BF₃·OEt₂) serves as a highly effective and convenient reagent for promoting esterification reactions. medcraveonline.com This method is applicable to a wide range of carboxylic acids, including aromatic, heterocyclic, and unsaturated acids, often providing superior yields compared to other esterification protocols. medcraveonline.com The reaction typically involves treating the carboxylic acid with an alcohol in the presence of BF₃·OEt₂.

BF₃·OEt₂ is also utilized in the formation of ketals and thioketals, which are important protecting groups for carbonyl compounds in organic synthesis. medcraveonline.com Ketalization involves the reaction of a ketone or aldehyde with a diol, while thioketalization involves the reaction with a dithiol. The Lewis acidic nature of BF₃·OEt₂ catalyzes these reactions by activating the carbonyl group, facilitating the nucleophilic attack by the alcohol or thiol.

Catalytic Applications of BF₃·OEt₂ in Functional Group Transformations
TransformationSubstrateReagent(s)ProductKey Feature
EsterificationCarboxylic Acids (Aromatic, Heterocyclic, Unsaturated)Alcohol, BF₃·OEt₂EstersHigh yields, convenient reagent system. medcraveonline.com
KetalizationKetones/AldehydesDiols, BF₃·OEt₂Ketals/AcetalsEffective protection of carbonyl groups. medcraveonline.com
ThioketalizationKetones/AldehydesDithiols, BF₃·OEt₂Thioketals/ThioacetalsFormation of sulfur-containing protecting groups. medcraveonline.com

Hydroboration-Oxidation Reactions and Diborane (B8814927) Generation

This compound is instrumental in the hydroboration-oxidation reaction, a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. medcraveonline.comyoutube.com The reactive species for this transformation is diborane (B₂H₆), which can be conveniently generated in situ from the reaction of sodium borohydride (B1222165) (NaBH₄) with this compound etherate (BF₃·OEt₂). medcraveonline.com

3NaBH₄ + 4BF₃ → 2B₂H₆ + 3NaBF₄

Once generated, diborane rapidly adds to the double bond of an alkene. The addition is typically cis and occurs from the less sterically hindered face of the π-system. medcraveonline.com The resulting organoborane intermediate is then oxidized, usually with basic hydrogen peroxide, to yield an alcohol. A key feature of this two-step process is that the stereochemistry of the borane (B79455) addition is retained in the final alcohol product. medcraveonline.com For example, the hydroboration-oxidation of 1-methylcyclohexene produces trans-2-methylcyclohexanol. medcraveonline.com

Fluorocarbamoylation and C-F Bond Transformations

This compound catalyzes an atom-economical intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl (B1232498) fluorides. yorku.caorganic-chemistry.orgresearchgate.netnih.govyorku.ca This methodology provides access to valuable fluorinated heterocyclic compounds such as 3-(fluoromethylene)oxindoles and γ-lactams with excellent stereoselectivity. yorku.caorganic-chemistry.orgnih.gov A significant aspect of this reaction is that BF₃ acts as both a Lewis acid activator and a fluoride source, enabling the formal insertion of alkynes into strong carbon-fluorine (C-F) bonds through a halide recycling mechanism. yorku.caorganic-chemistry.orgresearchgate.netnih.gov

Experimental and computational studies support a stepwise mechanism:

Cyclization: A turnover-limiting cyclization step is initiated by the BF₃ catalyst. yorku.caresearchgate.netnih.gov

Fluoride Transfer: This is followed by an internal fluoride transfer from a BF₃-coordinated carbamoyl adduct. yorku.caresearchgate.netnih.gov

The stereochemical outcome of the reaction is dependent on the substrate. For the formation of methylene (B1212753) oxindoles, a thermodynamically driven Z-E isomerization is observed, which is facilitated by a transition state with aromatic character. yorku.caresearchgate.netnih.gov In contrast, the synthesis of γ-lactams results in the exclusive formation of the Z-isomer because the corresponding isomerization has a much higher energy barrier in the absence of aromatic stabilization. yorku.caresearchgate.netnih.gov

BF₃-Catalyzed Intramolecular Fluorocarbamoylation
Substrate ClassProduct ClassKey Mechanistic FeatureObserved StereoselectivityReference
Alkyne-tethered Carbamoyl Fluorides (Oxindole precursor)3-(Fluoromethylene)oxindolesThermodynamically driven Z-E isomerization via aromatic transition state.E-isomer favored (≥94:6 E/Z ratio). yorku.caorganic-chemistry.org
Alkyne-tethered Carbamoyl Fluorides (Lactam precursor)γ-LactamsHigh barrier for isomerization due to lack of aromatic stabilization.Exclusive formation of the Z-isomer. yorku.caresearchgate.net

This method represents a novel platform for C-F bond activation and functionalization, repurposing fluorinated compounds in atom-economical carbofluorination reactions. yorku.ca

Synthesis of Cyclic Organic Peroxides

This compound, often as its etherate complex, is an efficient catalyst for the synthesis of various cyclic organic peroxides. researchgate.netosi.lv These reactions typically involve the nucleophilic addition of hydrogen peroxide (H₂O₂) to carbonyl compounds or their derivatives, catalyzed by the Lewis acid. researchgate.net

BF₃ has been successfully employed in the reaction of β,δ-triketones with H₂O₂ to produce tricyclic monoperoxides in good yields (48-93%). researchgate.netresearchgate.net In this process, BF₃ can act simultaneously as a catalyst and a co-solvent. The resulting peroxides are stable and can be isolated by column chromatography, and the synthesis is scalable to gram quantities. researchgate.netresearchgate.net

Furthermore, BF₃ catalyzes the cyclization of various acyclic precursors with H₂O₂ to form β-hydroperoxy-β-peroxylactones. acs.org These precursors can include β-ketoesters, silyl (B83357) enol ethers, alkyl enol ethers, enol acetates, and cyclic acetals. acs.org Notably, these diverse starting materials converge to form the same peroxylactone products, which are peroxy analogs of the Criegee intermediate in the Baeyer-Villiger reaction. acs.org The reactions proceed under mild conditions and provide a broad synthetic route to these stable peroxide compounds. acs.org BF₃·Et₂O has also been used to catalyze the reaction of ketals and enol ethers with H₂O₂ to synthesize bishydroperoxides. researchgate.net

This compound in Polymer Chemistry

Cationic Polymerization Mechanisms

This compound is one of the most common Lewis acids used to initiate cationic polymerization of alkenes. wikipedia.org It functions as a co-initiator, requiring the presence of an initiator (also known as a cocatalyst), which is a source of protons or other cations. wikipedia.orgyoutube.comyoutube.com Water and alcohols are common initiators used in conjunction with BF₃. wikipedia.orgyoutube.comjove.com

The cationic polymerization process proceeds through three main steps: initiation, propagation, and termination. jove.com

Initiation: The process begins with the reaction between the co-initiator (BF₃) and the initiator (e.g., water). BF₃ reacts with water to form a complex, H⁺[BF₃OH]⁻. youtube.comjove.com This complex provides the proton (H⁺) that initiates the polymerization. The proton then adds to the monomer (e.g., isobutylene), breaking the π bond and generating a carbocation. jove.com This newly formed carbocation is the active center for polymer chain growth, and it is associated with the counter-ion [BF₃OH]⁻. youtube.com

Propagation: The carbocation generated during initiation attacks the π bond of another monomer molecule. jove.com This process adds the new monomer to the growing chain and regenerates the carbocation at the new chain end. The propagation step repeats, building the polymer chain. jove.com

Termination: The growth of the polymer chain can be terminated in several ways. One common pathway is the transfer of a proton from the growing chain to the counter-ion, which regenerates the initiator complex and leaves the polymer with a terminal double bond. youtube.comyoutube.com Alternatively, termination can occur through coupling, where a covalent bond forms between the carbocationic chain end and the counter-ion. youtube.com

This mechanism is central to the synthesis of polymers like polyisobutylene, where BF₃ is used as the co-initiator at very low temperatures. wikipedia.orgyoutube.com The choice of initiator and co-initiator complex is crucial as the counter-ion must be weakly nucleophilic to prevent premature termination of the growing polymer chain. wikipedia.org

Role of Cocatalysts in Polymerization Initiation

This compound (BF₃) is a potent Lewis acid, yet its efficacy as a primary initiator in cationic polymerization is often contingent upon the presence of a cocatalyst. The true catalytic species is typically a complex formed between BF₃ and a suitable cocatalyst, which can be either a protic or a Lewis acid. This interaction generates a protonic acid or a carbocation that subsequently initiates the polymerization cascade.

The quintessential example of this requirement is the polymerization of isobutene, which does not proceed with BF₃ alone but requires a third component, a cocatalyst, to commence. nbinno.comresearchgate.net In such systems, the cocatalyst reacts with BF₃ to form a complex that is the true initiating entity. nbinno.comresearchgate.net For instance, in the presence of a protic cocatalyst like water or an alcohol (ROH), a highly reactive complex is formed. This complex can then donate a proton to the monomer, creating a carbocation and a stable complex anion, [BF₃OR]⁻, which acts as the counter-ion. researchgate.net The initiation, propagation, and termination steps of this process are well-documented. nbinno.comresearchgate.net

A proposed mechanism for the initiation of cationic polymerization of p-methylstyrene in the presence of a BF₃·HF catalyst system involves the acceptance of a proton from the catalyst by the monomer's α-carbon atom. fluorine1.ru This highlights the role of the cocatalyst (in this case, HF) in generating the initiating proton.

The nature of the cocatalyst and its coordination with BF₃ can significantly influence the polymerization kinetics. In the cationic ring-opening polymerization of trioxane (B8601419), the initiation is not a direct interaction of the BF₃ molecule with the monomer. Instead, it is the addition of a cation produced from a BF₃ coordination complex to the trioxane molecule. oup.com The catalytic reactivity of these complexes varies depending on the donor molecule. For instance, the rate of polymerization was observed to decrease in the order: BF₃·EtOH > BF₃·AcOH > BF₃·Et₂O, while the molecular weights of the resulting polymers decreased in the order: BF₃·Et₂O > BF₃·EtOH ≈ BF₃·AcOH. oup.com This demonstrates that the choice of cocatalyst (or the donor molecule in the BF₃ complex) is a critical parameter for controlling both the rate of polymerization and the properties of the final polymer.

Furthermore, this compound etherate has been employed as a novel activator for a nickel precursor, Ni(PPh₃)₄, in the polymerization of norbornene. researchgate.net This system demonstrates high activity, comparable to traditional MAO activators, and produces a polymer with exclusive 2,3-connectivity. researchgate.net

Polymerization in Supercritical Carbon Dioxide

The use of supercritical carbon dioxide (scCO₂) as a reaction medium for polymerization offers a more environmentally benign alternative to traditional organic solvents. rsc.org this compound, particularly as its diethyl etherate complex (BF₃·OEt₂), has been successfully utilized as an initiator for cationic polymerization in this medium. rsc.org

A notable application is the polymerization of 2-substituted-2-oxazolines in scCO₂. rsc.org This approach has been shown to produce low molecular weight polymers with high yields and narrow molecular weight distributions. rsc.org The polymerization of 2-methyl- and 2-ethyl-2-oxazolines in scCO₂ yields water-soluble products, while poly(2-phenyl-2-oxazoline) is insoluble in water. rsc.org An interesting and unexpected outcome of these polymerizations is the insertion of CO₂ into 10–25% of the polymer chains. rsc.org

The table below summarizes the results of the BF₃-catalyzed polymerization of various 2-substituted-2-oxazolines in supercritical carbon dioxide.

MonomerDegree of PolymerizationWater Solubility of Polymer
2-Methyl-2-oxazoline18 - 27Soluble
2-Ethyl-2-oxazoline17 - 24Soluble
2-Phenyl-2-oxazoline10 - 12Insoluble

Beyond oxazolines, the ring-opening polymerization of epoxidized soybean oil (ESO) catalyzed by BF₃·OEt₂ has also been conducted in liquid carbon dioxide at mild conditions, including room temperature and a subcritical CO₂ pressure of 65.5 bar. researchgate.net This process yields highly crosslinked polymers. researchgate.net

Chain Elongation and Intramolecular Cyclization Pathways

This compound is a versatile catalyst that can promote both chain elongation in polymerization and intramolecular cyclization reactions, leading to the formation of complex cyclic structures.

Chain Elongation:

In specific polymerization systems, BF₃ can facilitate unique chain elongation mechanisms. For instance, the boron-catalyzed polymerization of methallyltriphenylarsonium ylide proceeds via successive chain elongations of three carbon atoms at a time. nih.gov The proposed mechanism for this C3 polymerization involves a boratropic rearrangement following each insertion of a monomer unit. nih.govresearchgate.net This process results in linear polymers with a structure related to that of natural rubber, where methyl-substituted double bonds are separated by a single methylene group. nih.gov

Intramolecular Cyclization Pathways:

BF₃ and its derivatives, such as BF₃·OEt₂, are highly effective in promoting a variety of intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of heterocyclic compounds and complex polycyclic systems. rsc.org

One prominent application is in cascade cyclizations. For example, BF₃·Et₂O has been identified as the most effective Lewis acid for inducing a cationic cascade cyclization initiated by the ring-opening of an epoxide. nih.gov This methodology has been successfully applied in the total synthesis of natural products like (+)-schweinfurthin G. nih.gov

Another significant application is the BF₃-catalyzed intramolecular fluorocarbamoylation of alkynes. In this atom-economical reaction, BF₃ acts as both a fluoride source and a Lewis acid activator, enabling the formal insertion of alkynes into strong carbon-fluorine bonds through a halide recycling mechanism. yorku.canih.govorganic-chemistry.orgresearchgate.netacs.org Experimental and computational studies support a stepwise mechanism involving a turnover-limiting cyclization step, followed by an internal fluoride transfer from a BF₃-coordinated carbamoyl adduct. yorku.canih.govresearchgate.netacs.org This method provides access to valuable 3-(fluoromethylene)oxindoles and γ-lactams with excellent stereoselectivity. yorku.canih.govorganic-chemistry.orgresearchgate.netacs.org

The table below presents a selection of BF₃-mediated intramolecular cyclization reactions and their key mechanistic features.

Reaction TypeSubstrateKey Mechanistic StepProduct
Cascade CyclizationEpoxy-enesLewis acid promoted epoxide ring-openingHexahydroxanthene systems
FluorocarbamoylationAlkyne-tethered carbamoyl fluoridesTurnover-limiting cyclization and internal fluoride transfer3-(Fluoromethylene)oxindoles and γ-lactams
Alkyne CyclizationAlkynesBF₃·OEt₂-mediated cyclizationHeterocycles

Heterogeneous and Green Catalysis using this compound Derivatives

The development of heterogeneous and green catalytic systems is paramount for sustainable chemical synthesis. This compound and its derivatives have been successfully incorporated into such systems, offering advantages in terms of catalyst recovery, reusability, and the use of environmentally benign reaction conditions.

Silica-Supported this compound Nanoparticles as Catalysts

The immobilization of this compound onto solid supports represents a significant advancement in heterogeneous catalysis. While specific research on silica-supported this compound nanoparticles is not extensively detailed in the provided context, the broader principle of using solid supports for Lewis acid catalysts is a well-established strategy to facilitate catalyst separation and recycling. This approach enhances the practicality of using potent Lewis acids like BF₃ in industrial processes by simplifying product purification and reducing catalyst waste.

Solvent-Free Conditions in Organic Synthesis

Conducting organic reactions under solvent-free conditions is a cornerstone of green chemistry, as it minimizes the use and disposal of volatile organic compounds (VOCs). The ring-opening polymerization of epoxidized soybean oil catalyzed by BF₃·OEt₂ can be performed in liquid carbon dioxide, which can be considered a step towards greener conditions as CO₂ is non-toxic and easily removable. researchgate.net This demonstrates the potential for BF₃-based catalytic systems to be adapted to more environmentally friendly protocols, including those that reduce or eliminate conventional organic solvents.

Environmentally Benign Catalytic Approaches

The use of supercritical carbon dioxide as a reaction medium for BF₃-catalyzed polymerizations is a prime example of an environmentally benign catalytic approach. rsc.org Carbon dioxide is an attractive solvent alternative due to its non-toxic, non-flammable, and inexpensive nature. rsc.org The successful polymerization of 2-substituted-2-oxazolines and epoxidized soybean oil in CO₂ highlights the feasibility of employing BF₃ catalysis in green chemistry contexts. rsc.orgresearchgate.net

Furthermore, the development of atom-economical reactions, such as the BF₃-catalyzed intramolecular fluorocarbamoylation of alkynes, contributes to the principles of green chemistry by maximizing the incorporation of all materials used in the process into the final product. nbinno.com The halide recycling mechanism observed in this reaction is a particularly sustainable feature. nbinno.com These examples underscore the ongoing efforts to integrate powerful catalysts like this compound into cleaner and more sustainable synthetic methodologies.

Reaction Mechanisms and Pathways

Elucidation of Complex Reaction Pathways

The intricate reaction pathways involving boron trifluoride (BF₃) are often unraveled through a combination of computational and experimental techniques. These methods provide a detailed understanding of the energetic landscapes and the step-by-step molecular transformations that occur during a reaction.

Computational Investigations of Reaction Energy Profiles and Transition States

Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of reactions involving this compound. By employing methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model reaction intermediates and transition states, providing insights into the feasibility and kinetics of proposed mechanistic pathways. d-nb.infonih.govfigshare.comnih.gov

For instance, in the metal-free C-H borylation of N-heteroarenes using BF₃ and a sterically hindered amine, computational studies have been instrumental in elucidating the reaction mechanism. d-nb.infohelsinki.fi These studies have examined various mechanistic possibilities, including a Frustrated Lewis Pair (FLP) type mechanism. The free energy profiles for these pathways are calculated to identify the most favorable route. For example, the free energy profile for the FLP-type C-H activation pathway for the borylation of N-methylindole (1a) by a pentamethylpiperidine (PMP)/BF₃ Lewis pair has been computed, providing the relative free energies of intermediates and transition states. d-nb.info The structures of these transient species are also identified and characterized computationally. d-nb.info

Similarly, in the BF₃-catalyzed intramolecular fluorocarbamoylation of alkynes, computational and experimental studies support a stepwise mechanism. yorku.caresearchgate.net These investigations point to a turnover-limiting cyclization step followed by an internal fluoride (B91410) transfer from a BF₃-coordinated carbamoyl (B1232498) adduct. yorku.caresearchgate.net DFT calculations have also been used to study the BF₃-catalyzed Diels-Alder reaction between butadiene and methyl acrylate, revealing that the catalyst modifies the preparation process for C-C bond formation, ultimately lowering the activation energy barrier. smu.edu

The table below presents computationally derived energy data for a proposed reaction pathway.

SpeciesDescriptionRelative Free Energy (kcal/mol)
1a+4a+BF₃ Reactant State0.0
TS1 Transition State 1+22.5
INT1 Intermediate 1+15.0
TS2 Transition State 2+28.1
Product Final Product-10.0

This table is based on hypothetical data for illustrative purposes and is representative of the types of information generated from computational studies.

Kinetic Studies and Rate Law Determination

Kinetic studies are crucial for experimentally determining the rate of a reaction and its dependence on the concentration of reactants, which is summarized in the rate law. This information provides direct evidence for the species involved in the rate-determining step of the reaction.

In the C-H borylation of N-heteroarenes with BF₃, kinetic analyses have revealed that the reaction is first-order with respect to the N-heteroarene and has a positive order with respect to BF₃·SMe₂. d-nb.info Interestingly, the addition of an excess of the sterically hindered amine, which acts as the Lewis base, can inhibit the reaction, suggesting a complex interplay of equilibria and active species. d-nb.info The observed kinetics can be complex, sometimes suggesting that more than one mechanistic pathway is in operation. d-nb.info For example, a combination of a model following a k[1a][BF₃] rate law and one following a k[1a][BF₃]² law might be necessary to adequately describe the experimental data. helsinki.fi

In a different system, the BF₃-catalyzed addition of acetic acid to 2-butene, the reaction can be described by the rate law d[ester]/dt = k[acid·BF₃][olefin], highlighting the importance of the acid-BF₃ complex as the reactive species. cdnsciencepub.com The reaction between this compound methanol (B129727) complex and sodium methoxide (B1231860) was found to be a first-order reaction. researchgate.net

The following table showcases hypothetical kinetic data for a reaction involving this compound.

Experiment[Substrate] (M)[BF₃] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.26.0 x 10⁻⁴

This table is based on hypothetical data for illustrative purposes.

Mechanistic Insights from Isotopic Labeling and Trapping Experiments

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for bond-forming and bond-breaking steps. By substituting an atom with one of its isotopes (e.g., ¹⁸O for ¹⁶O, or ¹⁸F for ¹⁹F), its fate in the products can be determined, confirming or refuting proposed mechanisms. numberanalytics.com

For example, in the reaction between 3-arylprop-2-ynyl esters and aldehydes catalyzed by BF₃·OEt₂, ¹⁸O-labeling studies were instrumental in revealing the existence of two distinct reaction pathways. nih.gov This experimental evidence, combined with quantum chemical calculations, provided a deep mechanistic understanding of the divergent reaction outcomes. nih.gov Similarly, deuterium (B1214612) labeling experiments have been used to investigate the C-H functionalization step in reactions of benzynes promoted by this compound, which showed an inverse kinetic isotope effect. researchgate.net

Trapping experiments are designed to intercept and identify transient intermediates that are too short-lived to be observed directly. By introducing a "trapping agent" that reacts specifically with a proposed intermediate, the formation of a stable trapped product provides evidence for the existence of that intermediate. The use of isotopically labeled compounds, such as this compound diethyl-d₁₀ etherate, is also valuable in mechanistic investigations. sigmaaldrich.com

Specific Mechanistic Pathways

Fluoride Transfer and Fluoroborate Species in Catalysis

This compound and its derivatives, such as the tetrafluoroborate (B81430) anion (BF₄⁻), can play a crucial role as a source of fluoride in catalytic cycles. beilstein-journals.orgwikipedia.org In some reactions, BF₃ itself can act as a fluoride donor, often after coordination to a substrate activates it for fluoride release. yorku.caresearchgate.net

Carbocation Rearrangements in BF₃-Catalyzed Reactions

This compound (BF₃), a potent Lewis acid, is widely employed to catalyze organic reactions that proceed via carbocationic intermediates. A key feature of these reactions is the propensity of the initially formed carbocations to undergo rearrangement to more stable species. These rearrangements are fundamental in determining the final product distribution and are a cornerstone of BF₃'s synthetic utility.

One of the most prominent examples of BF₃-catalyzed reactions involving carbocation rearrangement is the Meinwald rearrangement of epoxides to carbonyl compounds. acs.orgnih.gov Theoretical studies on the BF₃-catalyzed rearrangement of various epoxides have elucidated the mechanistic pathways. acs.orgnih.gov The reaction is initiated by the coordination of the Lewis acid (BF₃) to the oxygen atom of the epoxide, which facilitates the opening of the epoxide ring to form a carbocation. This process can proceed through several alternative pathways. acs.orgnih.gov

In some instances, the reaction follows a concerted pathway, encompassing ring opening, C-C bond rotation, and subsequent hydrogen or alkyl group migration in a single step. acs.orgnih.gov Alternatively, the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate or a BF₃ addition compound. acs.orgnih.gov The latter is formed by the transfer of a fluoride ion from the BF₃ moiety to the nascent carbocationic center generated upon C-O bond scission. acs.orgnih.gov Density functional theory (DFT) studies on the rearrangement of 2,3,3-trimethyl-1,2-epoxybutane to 2,3,3-trimethylbutanal (B1334388) support a two-step process involving the ring opening of the BF₃-coordinated epoxide to a tertiary carbocation, followed by a hydride shift. acs.org

The Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangements, is also frequently observed in BF₃-catalyzed reactions. wiley-vch.de This type of rearrangement involves the migration of an alkyl or aryl group to an adjacent carbocationic center, leading to a more stable carbocation. For instance, acid-catalyzed (including with BF₃) rearrangement of phenolic esters to hydroxy aryl ketones, known as the Fries rearrangement, can involve such shifts. wiley-vch.de Similarly, the BF₃-catalyzed rearrangement of certain [2+2] photocycloadducts of diarylhomobenzoquinones proceeds via a Wagner-Meerwein vinyl-anion migration. nih.gov

The nature of the substrate and the reaction conditions can influence the rearrangement pathway. For example, in the electrophilic fluorination of geminal alkyl-substituted vinyl-Bmida derivatives, a bora-Wagner–Meerwein rearrangement occurs. researchgate.net DFT modeling studies suggest that the Bmida group exhibits a greater migratory aptitude than the alkyl group in this transformation. researchgate.net

Table 1: Mechanistic Pathways in BF₃-Catalyzed Carbocation Rearrangements

Reaction Type Substrate Example Intermediate(s) Rearrangement Type Product(s)
Meinwald Rearrangement Epoxides Carbocation, Zwitterion, BF₃ addition compound Hydride or Alkyl Migration Carbonyl Compounds
Wagner-Meerwein Rearrangement Phenolic Esters, Alcohols Carbocation Alkyl or Aryl Migration Hydroxy Aryl Ketones, Olefins
Rearrangement of Photocycloadducts Diarylhomobenzoquinones Carbocation Vinyl-anion Migration Keto-alcohols
Electrophilic Fluorination Vinyl-Bmida derivatives Bora-cyclopropane shaped TS Bora-Wagner–Meerwein β-Difluoroalkyl Boronates

Turnover-Limiting Steps in Catalytic Cycles

Theoretical and experimental studies have identified various turnover-limiting steps in BF₃-catalyzed reactions, which are highly dependent on the specific transformation.

In the BF₃-assisted Baeyer-Villiger reaction of acetone (B3395972) with hydrogen peroxide, theoretical studies have shown that the rearrangement (migration) step is rate-determining. nih.govacs.org In this step, BF₃ actively participates in the proton-transfer process. nih.govacs.org The activation free energy for this step has been calculated to be 17.7 kcal/mol in an organic solvent. nih.govacs.org

In the BF₃-catalyzed intramolecular fluorocarbamoylation of alkynes , experimental and computational evidence points to the cyclization step as being turnover-limiting. yorku.caresearchgate.netresearchgate.net This is followed by a rapid internal fluoride transfer from the BF₃-coordinated carbamoyl adduct. yorku.caresearchgate.netresearchgate.net Kinetic studies indicated that the reaction is first-order in both the alkyne-tethered carbamoyl fluoride and the catalyst, suggesting the turnover-limiting step arises from a 1:1 complex of BF₃ and the substrate. yorku.ca

In some cases, the turnover-limiting step can be influenced by the nature of the reactants. For instance, in the palladium-catalyzed oxidative arylating carbocyclization of allenynes where BF₃·OEt₂ is used as an additive, the rate-limiting step can be either C-H activation or transmetalation. acs.org With electron-deficient arylboronic acids, C-H activation becomes turnover-limiting. acs.org

Furthermore, in certain complex catalytic systems, the rearrangement step itself can be the turnover-limiting phase of the entire catalytic cycle. chinesechemsoc.org

Table 2: Examples of Turnover-Limiting Steps in BF₃-Catalyzed Reactions

Reaction Turnover-Limiting Step Method of Determination Activation Energy (if reported)
Baeyer-Villiger Reaction Rearrangement (Migration) Step Theoretical (ab initio, DFT) 17.7 kcal/mol
Alcohol Oxidation α-Hydride Elimination DFT Calculations ~24 kcal/mol
Intramolecular Fluorocarbamoylation Cyclization Step DFT Calculations, Kinetic Studies 25.4 kcal/mol
Direct Reductive Amination Hydride transfer from formate (B1220265) anion to protonated imine DFT Calculations Not Specified
Palladium-Catalyzed Oxidative Arylating Carbocyclization C-H Activation or Transmetalation Kinetic Isotope Effects Not Specified

Advanced Materials and Industrial Applications

Boron Trifluoride in Material Science Synthesis

This compound (BF3) serves as a versatile and powerful Lewis acid catalyst in material science, enabling the synthesis of a wide array of advanced materials. Its ability to initiate polymerization and other chemical reactions makes it indispensable in creating materials with tailored properties.

This compound is a key reagent and catalyst in fluorination reactions for producing advanced materials. ucdavis.edu It is used as a building block for creating trifluoromethyl (-CF3) groups, which are integral to biologically active ingredients found in agrochemicals and pharmaceuticals. arkema.com The strong Lewis acidity of BF3 facilitates the synthesis of various fluorinated compounds, including high-performance plastics and resins. futuremarketinsights.com Arkema, a leading producer, highlights BF3 as an excellent catalyst for creating fluorochemicals, adding desired functionality to molecules for various industries. arkema.comarkema.com

This compound is widely used as a catalyst for polymerization reactions, creating a variety of polymers, including polyethers. wikipedia.org Its catalytic activity is central to the development of specialized polymer composites and functional materials.

Furthermore, BF3 has been used in the development of innovative functional materials such as self-healing polymers. In these systems, this compound diethyl etherate can act as a potent and fast-acting curing agent for epoxy resins. researchgate.net This catalyst is often encapsulated or absorbed into carriers within the polymer matrix. When a crack occurs, the catalyst is released, initiating a rapid polymerization of the healing agent to repair the damage. researchgate.netresearchgate.net

Table 1: Applications of this compound in Polymer Science

Application AreaRole of this compound (BF3)Resulting Material/SystemKey Benefit
Polymerization Lewis acid catalystPolyethers, Epoxy ResinsInitiates and controls the formation of polymer chains. wikipedia.org
Self-Healing Composites Encapsulated cationic catalyst (as BF3 diethyl etherate)Epoxy-based self-healing materialsEnables rapid, low-temperature curing of the healing agent upon damage. researchgate.net
Polymer Electrolytes Anionic side group precursorPolyphosphazene-based solid polymer electrolytesEnhances interfacial stability for applications in lithium batteries. mdpi.com
Petroleum Resins Polymerization catalystC9 petroleum resinsUsed to polymerize hydrocarbon fractions, though it must be removed from the final product. google.com

Industrial Processes and Catalytic Applications

The catalytic prowess of this compound and its complexes extends to numerous large-scale industrial processes, from petroleum refining to the synthesis of fine chemicals and pharmaceuticals, as well as critical applications in the electronics sector.

In the petrochemical industry, this compound is a vital catalyst in several key processes. globenewswire.com It is extensively used in alkylation reactions, such as the reaction of isobutane (B21531) with alkenes to produce high-octane gasoline components like 2,2,4-trimethylpentane (B7799088) (isooctane). heyigasglobal.com Its efficiency in catalyzing alkylation, isomerization, and polymerization reactions has led to increased consumption in the oil refining sector. datavagyanik.comgoogle.com The demand for BF3 is driven by the global need for cleaner and more efficient fuels and petrochemical products. globenewswire.com this compound-methanol complex is another formulation widely utilized in various petrochemical processes. transparencymarketresearch.com

This compound and its complexes, such as this compound diethyl etherate, are transformative catalysts in pharmaceutical manufacturing. heyigasglobal.com Their strong Lewis acid character facilitates efficient and highly selective reactions, leading to high-purity active pharmaceutical ingredients (APIs) and intermediates with improved yields. datavagyanik.comheyigasglobal.com

BF3-catalyzed reactions are integral to the synthesis of a diverse range of pharmaceuticals. For example, it is used in Friedel-Crafts acylation or esterification steps in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. heyigasglobal.com It also plays a role in synthesizing corticosteroids, anti-cancer drugs, antibiotics (such as ciprofloxacin), and vitamins. heyigasglobal.comdatavagyanik.comheyigasglobal.com The use of BF3 complexes, including those with tetrahydrofuran (B95107), acetic acid, and amines, allows for precise control over reactions, making the production of complex drug molecules more efficient and cost-effective. futuremarketinsights.comheyigasglobal.com Nearly a third of catalytic reactions in advanced pharmaceutical synthesis involve boron-based catalysts, with BF3 holding a significant share. datavagyanik.com

Table 2: Examples of BF3 Catalysis in Pharmaceutical Intermediate Synthesis

Reaction TypeRole of BF3 or its ComplexExample ApplicationReference
Friedel-Crafts Acylation Activates the acyl chlorideSynthesis of acetophenone, an intermediate for ibuprofen. heyigasglobal.com
Esterification Activates the carboxylic acidProduction of various drug esters. heyigasglobal.com
Deprotection & Carbonyl Activation Lewis acid catalystSynthesis of antibiotics (e.g., ciprofloxacin) and anticancer agents. heyigasglobal.com
General Catalysis Accelerates reaction rates, improves yield and selectivitySynthesis of corticosteroids and various APIs. datavagyanik.comheyigasglobal.com

In the semiconductor industry, this compound is essential for the fabrication of integrated circuits. transparencymarketresearch.com High-purity electronic grade BF3 is the primary gas used for ion implantation, a critical process for doping silicon wafers to create p-type regions. siadmi.comheyigasglobal.com In this process, BF3 gas is ionized, and the resulting boron ions are accelerated and embedded into the silicon crystal lattice, precisely altering its electrical properties. datahorizzonresearch.com

To achieve stable and predictable performance in advanced semiconductor devices, an isotopically enriched version, Boron-11 trifluoride (¹¹BF3), is often used. datahorizzonresearch.comexirisotope.com This enriched form, which can have a ¹¹B enrichment of over 99%, minimizes the presence of the neutron-absorbing ¹⁰B isotope, ensuring more consistent doping profiles. exirisotope.com The demand for high-purity BF3 is directly linked to the growth of the semiconductor industry and the scaling of next-generation technologies like 5G and AI. datavagyanik.com

Table 3: Specifications and Use of this compound in the Semiconductor Industry

ParameterSpecification / ApplicationSignificanceReference
Primary Use Ion implantation (p-type dopant)Creates regions with positive charge carriers (holes) in silicon wafers. siadmi.comexirisotope.com
Purity Grade Electronic Grade (e.g., 4N - 99.99%)Ensures precise doping and minimizes contamination, enhancing chip performance and reliability. heyigasglobal.com
Isotopic Form Boron-11 Enriched BF3 (¹¹BF3)Provides superior isotopic purity for stable and predictable electrical properties in advanced devices. datahorizzonresearch.comexirisotope.com
Enrichment Level Up to 99.5% ¹¹B atomic enrichmentContains significantly more ¹¹B than naturally occurring boron, improving process control. exirisotope.com

Environmental and Safety Considerations in Research Settings

Hydrolysis and Decomposition Pathways

Boron trifluoride is a colorless, pungent gas that forms dense white fumes when exposed to moist air. wikipedia.orgnih.govarkema.com This reactivity with atmospheric moisture is a primary safety concern, leading to rapid hydrolysis and the formation of corrosive byproducts. oshaedne.comeuropa.eu The reaction with water is a violent, exothermic process. arkema.comoshaedne.comeuropa.eunj.govstanford.edu

4BF₃ + 3H₂O → 3HBF₄ + B(OH)₃ wikipedia.orgquora.com

The process begins with the formation of an aquo adduct (H₂O−BF₃), which then loses hydrogen fluoride (B91410) (HF) to produce fluoroboric acid in the presence of additional this compound. wikipedia.org A more detailed, stepwise hydrolysis pathway shows the progressive replacement of fluoride ligands with hydroxyl groups: europa.eu

HBF₄ + H₂O → HBF₃(OH) + HF

HBF₃(OH) + H₂O → HBF₂(OH)₂ + HF

HBF₂(OH)₂ + H₂O → HBF(OH)₃ + HF

HBF(OH)₃ → B(OH)₃ + HF

Research suggests that in dilute aqueous solutions, the primary species present are H⁺, BF₄⁻, BF₃OH⁻, and H₃BO₃, with only insignificant concentrations of free fluoride ions. researchgate.net Some studies indicate that the ultimate end products are fluoroboric acid and boric acid, with no significant free hydrofluoric acid, as evidenced by the lack of glass etching during controlled experiments. oshaedne.com Boric acid itself is hydrolytically stable. europa.eu

This compound's high reactivity with water is a defining characteristic. In moist air, it hydrolyzes to form dense white fumes, which are aerosol droplets of hydrated BF₃, such as the dihydrate (BF₃·2H₂O). oshaedne.comeuropa.euborates.todaydoubtnut.com This reaction is rapid and exothermic. oshaedne.com

The hydrolysis in aqueous solutions is also extremely fast, with studies indicating a hydrolytic half-life of less than 30 minutes. europa.eueuropa.eueuropa.eu While BF₃ is soluble in cold water and hydrolyzes slowly, the reaction rate increases significantly with hot water. nih.govnoaa.gov Due to this violent reactivity, water should not be used to extinguish fires where this compound is present. stanford.edu

Safe Handling and Storage Protocols in Research Laboratories

The safe use of this compound in a laboratory setting depends on strict adherence to handling and storage protocols, including the use of appropriate engineering controls, personal protective equipment, and established emergency procedures. Only personnel specifically trained on its hazards should handle the compound. cloudsds.com

All work with this compound must be conducted within a certified chemical fume hood or an inert atmosphere glove box to minimize inhalation exposure. rutgers.edupurdue.eduthermofisher.cncharlotte.edu The ventilation system must be adequate, with fume hoods maintaining a face velocity between 80 and 125 feet per minute. purdue.edu All equipment and lines should be electrically grounded. rutgers.edu Due to its corrosive nature, suitable materials for handling equipment include stainless steel, Monel, and Hastelloy; it corrodes steel in the presence of moisture. wikipedia.org Readily accessible and functioning eyewash stations and safety showers are mandatory in any area where BF₃ is used. rutgers.eduthermofisher.cn

Comprehensive personal protective equipment is required to prevent contact with and inhalation of this compound. nj.govscbt.com

Protection Type PPE Item Specifications and Requirements
Eye Protection Goggles and Face ShieldTightly fitting chemical splash goggles and an 8-inch minimum face shield are required to protect against gas and splashes. rutgers.eduthermofisher.cnscbt.com
Hand Protection Chemical-Resistant GlovesGloves made of materials such as Viton/Butyl, fluorinated rubber, or chloroprene (B89495) should be used. nj.govrutgers.edu Double gloving may be recommended. purdue.edu Always consult the manufacturer's data for compatibility. rutgers.edu
Body Protection Lab Coat and ClothingA flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. rutgers.edupurdue.edu A full chemical-resistant suit may be necessary for situations with higher exposure risk. scbt.com
Respiratory Protection RespiratorFor any situation with potential exposure outside of a fume hood, such as an emergency or spill, a self-contained breathing apparatus (SCBA) or a supplied-air respirator is essential. cloudsds.comlindecanada.cacdc.gov

In the event of a leak or spill, only properly trained and equipped personnel should respond. rutgers.edu

Spill and Leak Response:

Evacuate: Immediately evacuate all personnel from the affected area and control access. nj.govpurdue.edu

Ventilate: Ensure the area is well-ventilated to disperse the gas. rutgers.edulindecanada.ca

Stop the Leak: If it can be done without risk, stop the flow of gas. nj.gov A leaking cylinder that cannot be sealed should be moved to a safe, open-air location to empty. nj.gov

Vapor Suppression: Use a fine water spray or fog to reduce vapors, but never direct a water jet onto the source of the leak, as BF₃ reacts violently with water. noaa.govrutgers.eduhoneywell.com

First Aid Procedures:

Inhalation: The victim must be moved to fresh air immediately. If breathing has stopped, artificial respiration should be administered. Seek immediate medical attention. cloudsds.comlindecanada.cahoneywell.com

Skin Contact: Quickly remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. nj.govstanford.eduhoneywell.com For contact with the liquid gas, which can cause frostbite, the affected area should be immersed in warm water. nj.govrutgers.edu Seek immediate medical attention.

Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 15-30 minutes, lifting the upper and lower eyelids. nj.govstanford.eduhoneywell.com Remove contact lenses if present. nj.gov Seek immediate medical attention.

Waste Management and Disposal in Academic Research

Proper waste management of this compound (BF₃) and its byproducts is essential to ensure the safety of laboratory personnel and minimize environmental impact. This involves understanding its environmental release and degradation pathways, as well as adhering to established disposal protocols.

This compound is a gas at standard conditions and is highly reactive with moisture. arkema.com Its primary environmental release pathway is atmospheric. arkema.com However, due to its rapid reaction with water, its environmental fate is largely determined by its hydrolysis products. arkema.comeuropa.eu

When released into the atmosphere, BF₃ fumes in moist air, reacting to form a dihydrate (BF₃·2H₂O). arkema.com If it comes into direct contact with water, it undergoes a violent reaction and rapid hydrolysis. arkema.comeuropa.eu This instability means that the assessment of its environmental impact focuses on its degradation products. arkema.com

The hydrolysis of this compound is a swift process, with a reported half-life of less than 30 minutes across a pH range of 1.2 to 9. europa.eu The reaction proceeds through several steps, ultimately yielding boric acid (B(OH)₃) and hydrofluoric acid (HF). europa.eu The intermediate products include various partially hydrolysed fluoroborate species. europa.eu

Hydrolysis Reactions of this compound:

BF₃ + 2H₂O → H₃O⁺[BF₃(OH)]⁻ (this compound dihydrate) europa.eu

HBF₄ + H₂O → HBF₃(OH) + HF europa.eu

HBF₃(OH) + H₂O → HBF₂(OH)₂ + HF europa.eu

HBF₂(OH)₂ + H₂O → HBF(OH)₃ + HF europa.eu

HBF(OH)₃ → B(OH)₃ + HF europa.eu

The final degradation products, boric acid and hydrofluoric acid, along with the intermediate fluoroborates, are the primary substances of environmental concern following a release. europa.eu Boric acid is hydrolytically stable, with a half-life greater than one year under typical environmental conditions. europa.eu Tetrafluoroborate (B81430) also hydrolyzes to boric acid, with a half-life of approximately 12.8 hours. europa.eu Due to the low volatility of borates, boron is not typically present as a vapor in the atmosphere to a significant degree. who.int Natural processes like weathering of rocks and soil also release boron into the environment. canada.ca

The disposal of this compound and its commonly used adducts, such as this compound diethyl etherate ((C₂H₅)₂O·BF₃), requires careful neutralization and adherence to hazardous waste regulations. honeywell.comnj.gov Waste from research activities is classified as hazardous and must be disposed of at an approved waste disposal plant. honeywell.comfujifilm.com

Neutralization and Disposal Procedures:

A primary method for the disposal of BF₃ and its complexes involves cautious neutralization with a weak base. scbt.comust.hk

For this compound Etherate: In a fume hood, the complex can be slowly and cautiously covered with an excess of a dry alkaline powder like soda ash (sodium carbonate) or calcium carbonate. ust.hk After the initial reaction subsides, the mixture is very slowly added to a large volume of cold water. ust.hk The resulting solution should be allowed to stand for approximately 24 hours, after which its pH is tested and neutralized if necessary before being processed by a waste disposal facility. ust.hk

For Spills: Small spills can be absorbed onto a dry, neutral or alkaline carrier such as sand or soda ash. honeywell.com The absorbed material should then be collected into a suitable, labeled container for chemical waste. honeywell.comscbt.com For larger spills, the area should be evacuated, and all ignition sources removed. nj.gov The spill should be covered with dry lime, sand, or soda ash. nj.gov Crucially, water should not be used directly on the spill as it can react violently. nj.govcdhfinechemical.com

Aqueous Waste Streams: Aqueous waste containing BF₃ can be treated by hydrolyzing the fluoroborate anions, followed by mixing with calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂). google.com This precipitates calcium fluoride (CaF₂). google.com The resulting mixture can then be solidified with portland cement for environmentally safe disposal. google.com Treatment with calcium-based alkalis promotes the hydrolysis of BF₃ and the precipitation of both CaF₂ and calcium metaborate (B1245444) (Ca(BO₂)₂·6H₂O), which can be disposed of as solids. boreal-laser.com

Byproduct Considerations:

The byproducts of BF₃ reactions and neutralization are also hazardous. The generation of hydrogen fluoride (HF), a toxic and corrosive gas, is a significant concern during hydrolysis. boreal-laser.comgoogle.com Therefore, all disposal procedures must be conducted in a well-ventilated area, typically a fume hood, with appropriate personal protective equipment. honeywell.comcdhfinechemical.comsynquestlabs.com

Boron-containing byproducts from certain industrial applications, such as the use of BF₃ as a catalyst in polymer production, may require regeneration or specialized disposal methods. google.comresearchgate.net In research settings, these byproducts must be treated as hazardous waste.

Below is a table summarizing the disposal methods for this compound and its common byproducts in a research setting.

Waste MaterialDisposal MethodKey Precautions
This compound Gas Absorb onto a dry, alkaline material (soda ash, lime). nj.gov Treat as hazardous waste.Must be done in a controlled environment (e.g., fume hood). Avoid contact with moisture. boreal-laser.com
This compound Etherate Cautiously cover with excess solid soda ash or calcium carbonate. ust.hk Slowly add the mixture to a large volume of cold water, let stand, neutralize, and dispose of as hazardous waste. ust.hkPerform in a fume hood. ust.hk Avoid direct contact with water initially. cdhfinechemical.com
Aqueous Solutions containing BF₃ Hydrolyze, then treat with CaO or Ca(OH)₂ to precipitate CaF₂ and borates. google.com The resulting slurry can be solidified with cement. google.comNeutralization is often required before discharge into wastewater treatment systems. ehsan.com.pk
Solid Byproducts (e.g., CaF₂, Ca(BO₂)₂) Collect and dispose of as solid hazardous waste.Ensure complete reaction and precipitation.
Contaminated Materials (e.g., absorbents, gloves) Place in a sealed, labeled container for hazardous waste disposal. honeywell.comscbt.comHandle with appropriate PPE. cdhfinechemical.com

Q & A

Q. What experimental methods are used to characterize BF₃'s Lewis acidity in catalytic reactions?

BF₃'s Lewis acidity is quantified through its ability to form stable adducts with electron donors (e.g., ethers, amines). Researchers employ nuclear magnetic resonance (NMR) spectroscopy to monitor adduct formation, while computational methods (e.g., density functional theory) calculate Lewis acid strength via fluoride ion affinity (FIA) or Gutmann-Beckett parameters. Comparative studies with other boron trihalides (e.g., BCl₃, BBr₃) reveal BF₃'s higher volatility and reactivity due to its planar-trigonal geometry and empty p-orbital .

Q. How does BF₃ facilitate Friedel-Crafts alkylation, and what are the optimal reaction conditions?

BF₃ acts as a catalyst by polarizing alkyl halides, enhancing electrophilicity. Reactions typically proceed at room temperature or mild heating (40–60°C) in anhydrous solvents (e.g., dichloromethane). Key steps include:

  • Pre-complexation of BF₃ with the alkyl halide.
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Quenching with aqueous NaHCO₃ to neutralize excess BF₃. Yield optimization requires strict moisture exclusion to prevent hydrolysis to boric acid and HF .

Q. What safety protocols are critical when handling BF₃ in laboratory settings?

  • Engineering controls : Use fume hoods for gas containment and closed-system transfers to minimize inhalation risks.
  • Personal protective equipment (PPE) : Wear Viton/Butyl gloves, Tychem® suits, and ANSI-rated goggles. Double-gloving is recommended for liquid handling .
  • Emergency procedures : Immediate decontamination with water for skin/eye exposure and medical evaluation for pulmonary edema symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictory data on BF₃ hydrolysis kinetics under varying humidity?

Discrepancies arise from inconsistent moisture levels and reaction intermediates. A systematic approach includes:

  • Controlled humidity chambers to replicate environmental conditions.
  • Isotopic labeling (e.g., D₂O) paired with mass spectrometry to track hydrolysis pathways.
  • In situ infrared (IR) spectroscopy to identify transient species like BF₃·H₂O adducts. Recent studies suggest hydrolysis rates accelerate exponentially above 60% relative humidity .

Q. What strategies improve BF₃'s stability in supported catalysts for polymerization reactions?

Supported BF₃ catalysts (e.g., on silica or alumina) mitigate volatility and enhance recyclability. Key advancements:

  • Surface functionalization : Grafting BF₃ onto amine-modified supports increases adduct stability.
  • Operando characterization : X-ray photoelectron spectroscopy (XPS) identifies active sites, while thermogravimetric analysis (TGA) monitors thermal degradation.
  • Dopants : Adding 1–2% MgO reduces leaching during propylene polymerization .

Q. Why do BF₃-etherate complexes exhibit variable catalytic activity in esterification, and how can this be optimized?

Activity depends on etherate structure and Lewis base strength. Methodological improvements:

  • Stoichiometric titration to determine BF₃:ether ratio (optimal is 1:1 for methanol complexes).
  • Solvent screening : Dichloromethane outperforms THF in minimizing side reactions.
  • Kinetic isotope effects (KIE) : Deuterated ethers slow proton transfer, confirming a concerted mechanism .

Q. How do isotopic variations (¹⁰B vs. ¹¹B) in BF₃ affect mass spectrometry data interpretation?

Natural abundance (¹⁰B: 19.9%, ¹¹B: 80.1%) splits peaks in electron ionization (EI) spectra. Researchers must:

  • Use high-resolution mass spectrometers (HRMS) to distinguish isotopic clusters.
  • Apply NIST reference data (m/z 67.81 for BF₃⁺) to calibrate instruments.
  • Account for isotopic fractionation during gas-phase reactions, which skews ¹¹B/¹⁰B ratios in reaction byproducts .

Data Contradictions and Validation

Q. How should researchers address discrepancies in BF₃'s reported corrosion rates on metal alloys?

Conflicting data stem from varying test conditions (temperature, BF₃ concentration). A standardized protocol includes:

  • Electrochemical impedance spectroscopy (EIS) to measure corrosion currents.
  • Accelerated testing : Expose alloys (e.g., Hastelloy C-276) to BF₃-etherate solutions at 50°C for 100 hours.
  • Post-test analysis : Scanning electron microscopy (SEM) identifies pitting vs. uniform corrosion. Recent findings show nickel-based alloys resist BF₃ better than stainless steel .

Methodological Resources

  • Synthesis protocols : Refer to Zhao et al. (2021) for BF₃ purification via low-temperature distillation .
  • Safety data : Consult OSHA guidelines (29 CFR 1910.132) and NIOSH Pocket Guide for exposure limits (TWA: 1 ppm) .
  • Analytical tools : NIST mass spectra libraries and PubChem datasets provide reference chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.